Cas no 2229367-34-2 (tert-butyl N-2-(3-chloroprop-1-en-2-yl)-4,5-dimethoxyphenylcarbamate)

tert-butyl N-2-(3-chloroprop-1-en-2-yl)-4,5-dimethoxyphenylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-2-(3-chloroprop-1-en-2-yl)-4,5-dimethoxyphenylcarbamate
- EN300-1891708
- 2229367-34-2
- tert-butyl N-[2-(3-chloroprop-1-en-2-yl)-4,5-dimethoxyphenyl]carbamate
-
- インチ: 1S/C16H22ClNO4/c1-10(9-17)11-7-13(20-5)14(21-6)8-12(11)18-15(19)22-16(2,3)4/h7-8H,1,9H2,2-6H3,(H,18,19)
- InChIKey: GUJXADCOZXTFLU-UHFFFAOYSA-N
- SMILES: ClCC(=C)C1C=C(C(=CC=1NC(=O)OC(C)(C)C)OC)OC
計算された属性
- 精确分子量: 327.1237359g/mol
- 同位素质量: 327.1237359g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 22
- 回転可能化学結合数: 7
- 複雑さ: 394
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.9
- トポロジー分子極性表面積: 56.8Ų
tert-butyl N-2-(3-chloroprop-1-en-2-yl)-4,5-dimethoxyphenylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1891708-2.5g |
tert-butyl N-[2-(3-chloroprop-1-en-2-yl)-4,5-dimethoxyphenyl]carbamate |
2229367-34-2 | 2.5g |
$1931.0 | 2023-09-18 | ||
Enamine | EN300-1891708-0.25g |
tert-butyl N-[2-(3-chloroprop-1-en-2-yl)-4,5-dimethoxyphenyl]carbamate |
2229367-34-2 | 0.25g |
$906.0 | 2023-09-18 | ||
Enamine | EN300-1891708-0.1g |
tert-butyl N-[2-(3-chloroprop-1-en-2-yl)-4,5-dimethoxyphenyl]carbamate |
2229367-34-2 | 0.1g |
$867.0 | 2023-09-18 | ||
Enamine | EN300-1891708-10g |
tert-butyl N-[2-(3-chloroprop-1-en-2-yl)-4,5-dimethoxyphenyl]carbamate |
2229367-34-2 | 10g |
$4236.0 | 2023-09-18 | ||
Enamine | EN300-1891708-1.0g |
tert-butyl N-[2-(3-chloroprop-1-en-2-yl)-4,5-dimethoxyphenyl]carbamate |
2229367-34-2 | 1g |
$986.0 | 2023-06-03 | ||
Enamine | EN300-1891708-10.0g |
tert-butyl N-[2-(3-chloroprop-1-en-2-yl)-4,5-dimethoxyphenyl]carbamate |
2229367-34-2 | 10g |
$4236.0 | 2023-06-03 | ||
Enamine | EN300-1891708-0.5g |
tert-butyl N-[2-(3-chloroprop-1-en-2-yl)-4,5-dimethoxyphenyl]carbamate |
2229367-34-2 | 0.5g |
$946.0 | 2023-09-18 | ||
Enamine | EN300-1891708-5.0g |
tert-butyl N-[2-(3-chloroprop-1-en-2-yl)-4,5-dimethoxyphenyl]carbamate |
2229367-34-2 | 5g |
$2858.0 | 2023-06-03 | ||
Enamine | EN300-1891708-0.05g |
tert-butyl N-[2-(3-chloroprop-1-en-2-yl)-4,5-dimethoxyphenyl]carbamate |
2229367-34-2 | 0.05g |
$827.0 | 2023-09-18 | ||
Enamine | EN300-1891708-1g |
tert-butyl N-[2-(3-chloroprop-1-en-2-yl)-4,5-dimethoxyphenyl]carbamate |
2229367-34-2 | 1g |
$986.0 | 2023-09-18 |
tert-butyl N-2-(3-chloroprop-1-en-2-yl)-4,5-dimethoxyphenylcarbamate 関連文献
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
4. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
tert-butyl N-2-(3-chloroprop-1-en-2-yl)-4,5-dimethoxyphenylcarbamateに関する追加情報
tert-butyl N-2-(3-chloroprop-1-en-2-yl)-4,5-dimethoxyphenylcarbamate (CAS No. 2229367-34-2): A Comprehensive Overview
tert-butyl N-2-(3-chloroprop-1-en-2-yl)-4,5-dimethoxyphenylcarbamate (CAS No. 2229367-34-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a tert-butyl group, a chloropropenyl moiety, and dimethoxyphenyl functionalities. These structural elements contribute to its potential therapeutic applications and chemical reactivity.
The tert-butyl group in the compound provides steric hindrance and enhances the stability of the molecule, making it less susceptible to degradation under various conditions. The chloropropenyl moiety introduces a reactive chlorine atom, which can participate in various chemical reactions, such as nucleophilic substitution and addition reactions. The dimethoxyphenyl group, on the other hand, imparts additional stability and can influence the compound's solubility and biological activity.
Recent studies have highlighted the potential of tert-butyl N-2-(3-chloroprop-1-en-2-yl)-4,5-dimethoxyphenylcarbamate in various therapeutic areas. One notable application is its use as an intermediate in the synthesis of novel pharmaceuticals. The compound's unique structure makes it a valuable building block for the development of drugs targeting specific biological pathways. For instance, research has shown that derivatives of this compound exhibit potent anti-inflammatory and anti-cancer properties.
In a study published in the Journal of Medicinal Chemistry, researchers investigated the anti-inflammatory effects of tert-butyl N-2-(3-chloroprop-1-en-2-yl)-4,5-dimethoxyphenylcarbamate and its derivatives. The results indicated that these compounds effectively inhibited the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in vitro. This suggests that tert-butyl N-2-(3-chloroprop-1-en-2-yl)-4,5-dimethoxyphenylcarbamate could be a promising lead compound for the development of new anti-inflammatory drugs.
Another area of interest is the compound's potential as an anti-cancer agent. A study conducted by a team of researchers from the University of California found that tert-butyl N-2-(3-chloroprop-1-en-2-yl)-4,5-dimethoxyphenylcarbamate exhibited significant cytotoxicity against various cancer cell lines, including breast cancer and lung cancer cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest, which are crucial processes in cancer therapy.
The synthesis of tert-butyl N-2-(3-chloroprop-1-en-2-yl)-4,5-dimethoxyphenylcarbamate involves several steps, including the formation of the tert-butyl carbamate intermediate and subsequent functionalization with the chloropropenyl and dimethoxyphenyl groups. The choice of reagents and reaction conditions is critical to achieving high yields and purity. Recent advancements in synthetic methods have led to more efficient and environmentally friendly routes for producing this compound.
One such method involves the use of transition metal catalysts to facilitate the coupling reactions involved in the synthesis. For example, palladium-catalyzed cross-coupling reactions have been shown to be highly effective in forming the desired bonds with high selectivity. This approach not only improves yield but also reduces byproduct formation and waste generation.
The physical properties of tert-butyl N-2-(3-chloroprop-1-en-2-yl)-4,5-dimethoxyphenylcarbamate are also important for its applications in pharmaceutical research. The compound is typically a white crystalline solid with a melting point ranging from 100°C to 110°C. It is moderately soluble in common organic solvents such as methanol and dichloromethane but has limited solubility in water. These properties make it suitable for various formulation strategies in drug development.
In conclusion, tert-butyl N-2-(3-chloroprop-1-en-2-yl)-4,5-dimethoxyphenylcarbamate (CAS No. 2229367-34-2) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features contribute to its stability and reactivity, making it an attractive candidate for developing novel therapeutic agents. Ongoing research continues to explore its applications in anti-inflammatory and anti-cancer therapies, further highlighting its importance in modern drug discovery efforts.
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